azane;hexanedioic acid

Overview

Description

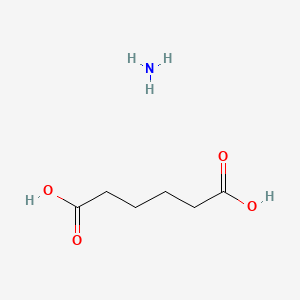

Azane: is the simplest hydronitrogen compound, consisting of only hydrogen and nitrogen atoms with all single bonds. The most well-known azane is ammonia, with the chemical formula ( \text{NH}_3 ). Hexanedioic acid 6\text{H}{10}\text{O}_4 ). It is a white crystalline powder and is the most important dicarboxylic acid from an industrial perspective .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexanedioic acid is primarily produced by the oxidation of a mixture of cyclohexanone and cyclohexanol, known as KA oil (ketone-alcohol oil). Nitric acid is used as the oxidant in this multistep process. Initially, cyclohexanol is converted to cyclohexanone, releasing nitrous acid. The cyclohexanone is then nitrosated, setting the stage for the scission of the carbon-carbon bond .

Industrial Production Methods: Industrial production of hexanedioic acid involves the oxidation of cyclohexane to produce KA oil, which is then oxidized with nitric acid. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Hexanedioic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce other compounds.

Reduction: It can be reduced to form hexanediol.

Substitution: It can undergo substitution reactions to form esters and amides.

Common Reagents and Conditions:

Oxidation: Nitric acid is commonly used.

Reduction: Hydrogen gas in the presence of a catalyst.

Substitution: Alcohols and amines under acidic or basic conditions.

Major Products:

Oxidation: Produces smaller carboxylic acids.

Reduction: Produces hexanediol.

Substitution: Produces esters and amides.

Scientific Research Applications

Hexanedioic acid has numerous applications in scientific research and industry:

Chemistry: Used as a precursor for the production of nylon 66 polyamide.

Biology: Studied for its role in metabolic pathways.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Used in the production of polyurethanes, plasticizers, and lubricants.

Mechanism of Action

The mechanism of action of hexanedioic acid involves its ability to undergo various chemical reactions, leading to the formation of different compounds. In industrial applications, it reacts with 1,6-hexanediamine to form nylon 66 polyamide. The molecular targets and pathways involved include the formation of amide bonds and the polymerization process .

Comparison with Similar Compounds

Hexanedioic acid can be compared with other dicarboxylic acids such as:

Glutaric acid: Has one less carbon atom and different physical properties.

Pimelic acid: Has one more carbon atom and different solubility characteristics.

Uniqueness: Hexanedioic acid is unique due to its widespread industrial use and its role as a precursor for nylon 66 polyamide, making it a crucial compound in the production of synthetic fibers .

Biological Activity

Azane, commonly known as ammonia (NH₃), and hexanedioic acid, also known as adipic acid, are two distinct compounds that exhibit various biological activities. This article delves into their biological interactions, mechanisms of action, and potential applications in medicine and industry.

- Azane (Ammonia) : A colorless gas with a pungent smell, ammonia is a nitrogen and hydrogen compound. It is crucial for the synthesis of fertilizers and pharmaceuticals.

- Hexanedioic Acid (Adipic Acid) : A dicarboxylic acid with the formula C₆H₁ₐO₄, adipic acid is used in the production of nylon and other synthetic fibers.

-

Ammonia :

- Acts as a precursor in the synthesis of amino acids and nucleotides, essential for cellular functions.

- Interacts with biological membranes, influencing ion transport and cellular signaling pathways.

- Hexanedioic Acid :

Case Studies

-

Ammonia's Role in Biochemical Processes :

Recent studies have shown that ammonia can modulate enzyme activities, affecting metabolic pathways related to energy production and nitrogen metabolism. For instance, its role in the urea cycle is critical for detoxifying nitrogen waste in organisms. -

Adipic Acid's Antimicrobial Properties :

Research indicates that hexanedioic acid possesses antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Bacillus cereus and Streptococcus pyogenes, with inhibition zones ranging from 25 mm to 29 mm .

Research Findings

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Ammonia | Precursor for amino acids; modulates enzyme activity | Influences ion transport; involved in the urea cycle |

| Hexanedioic Acid | Antimicrobial activity against specific bacteria | Non-mutagenic; acts as an intermediate in metabolism |

Applications

-

Medical Applications :

- Ammonia : Used in small doses for treating certain metabolic disorders.

- Adipic Acid : Investigated for its potential use in drug delivery systems due to its biocompatibility.

-

Industrial Applications :

- Ammonia : Widely used in fertilizers and cleaning agents.

- Adipic Acid : Key ingredient in the production of nylon, plastics, and food additives.

Properties

IUPAC Name |

azane;hexanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.H3N/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATMLZHGSYTFBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)O.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3385-41-9 | |

| Details | Compound: Hexanedioic acid, ammonium salt (1:2) | |

| Record name | Hexanedioic acid, ammonium salt (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3385-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID601020964 | |

| Record name | Hexanedioic acid, ammonium salt (1:?) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19090-60-9 | |

| Record name | Ammonium adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19090-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanedioic acid, ammonium salt (1:?) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.